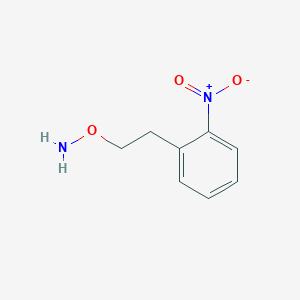

o-(2-Nitrophenethyl)hydroxylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

O-[2-(2-nitrophenyl)ethyl]hydroxylamine |

InChI |

InChI=1S/C8H10N2O3/c9-13-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6,9H2 |

InChI Key |

FKTFWAXUZWHBGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCON)[N+](=O)[O-] |

Origin of Product |

United States |

Contextual Significance in Modern Chemical Synthesis and Methodology

In the realm of modern chemical synthesis, the development of novel reagents and methodologies that offer high efficiency, selectivity, and functional group tolerance is a constant pursuit. o-(2-Nitrophenethyl)hydroxylamine and its derivatives have emerged as significant players in this context. They are part of a broader class of hydroxylamine (B1172632) derivatives that have been recognized for their utility in a variety of chemical transformations.

Hydroxylamine (NH₂OH) and its derivatives are known to be versatile reagents in organic synthesis. wikipedia.orgrsc.org They can act as nucleophiles or be sources of electrophilic nitrogen, participating in reactions such as aminations and the formation of oximes. wikipedia.orgresearchgate.net The specific substitution pattern of this compound, featuring the o-nitrophenethyl group, imparts distinct properties that are leveraged in specialized applications.

Recent research has highlighted the use of hydroxylamine derivatives in catalytic nitrene transfer reactions, which are powerful methods for C-H amination and olefin aziridination. rsc.org While the direct involvement of this compound in all these specific reaction classes is a subject of ongoing investigation, its structural motifs are highly relevant to the design of new reagents for these transformations. The presence of the nitro group also opens up possibilities for further functionalization or for use in photolabile systems.

Overview of the O Nitrophenethyl Moiety As a Versatile Functional Unit

Strategies for the Preparation of Hydroxylamines via Nitro Group Reduction

The conversion of a nitro group to a hydroxylamine (B1172632) is a delicate reduction process. The primary challenge lies in preventing over-reduction to the corresponding amine, which is the thermodynamically more stable product. mdpi.com The reduction pathway generally proceeds from the nitro compound to a nitroso intermediate, then to the hydroxylamine, and finally to the amine. rsc.orgorientjchem.org Undesired side reactions, such as the condensation between nitroso and hydroxylamine intermediates, can also occur, leading to azoxy and azo byproducts. rsc.org

Catalytic Hydrogenation Approaches and Their Mechanistic Insights

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. rsc.org The process involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. The selectivity towards the hydroxylamine product is highly dependent on the choice of catalyst, solvent, and additives.

Mechanism and Catalysts: The reduction of aromatic nitro compounds on a catalyst surface is often described by the Horiuti–Polanyi mechanism. rsc.org The nitro compound adsorbs onto the metal catalyst surface, where the bond energy of the nitro group is weakened. Simultaneously, hydrogen molecules adsorb and dissociate into active hydrogen atoms on the catalyst surface. These reactive hydrogen atoms then sequentially reduce the nitro group. rsc.org

To halt the reduction at the hydroxylamine stage, modified catalyst systems are necessary. Common catalysts include platinum (Pt), palladium (Pd), and ruthenium (Ru) supported on materials like carbon (C), silica (B1680970) (SiO₂), or carbon nanotubes (CNT). rsc.orgresearchgate.net The key to achieving high selectivity often involves the addition of inhibitors or promoters. For instance, dimethyl sulfoxide (B87167) (DMSO) can be used to inhibit the further hydrogenation of the hydroxylamine to an aniline (B41778), while amines like triethylamine (B128534) can promote the initial conversion of the nitroaromatic compound. rsc.org A combination of Pt/C with DMSO has shown excellent results in selectively producing N-arylhydroxylamines. rsc.orgrsc.org

Reaction Conditions and Selectivity: The reaction is typically carried out under a hydrogen atmosphere at room temperature. rsc.org The choice of solvent can also influence the outcome, with common organic solvents like isopropanol (B130326) and diethyl ether being effective. rsc.org A significant challenge is that the desired hydroxylamine can be further reduced under similar conditions, leading to over-reduction. rsc.org Continuous-flow reactors, such as micropacked bed reactors (mPBR), have emerged as a strategy to overcome this by promptly removing the generated N-arylhydroxylamine from the reaction environment, thus enhancing selectivity. rsc.org

Table 1: Catalytic Hydrogenation Systems for Selective Nitro Reduction This table is interactive. Click on the headers to sort.

| Catalyst System | Additives | Key Feature | Yield (N-Aryl Hydroxylamine) | Reference |

|---|---|---|---|---|

| Pt/SiO₂ | Amines, DMSO | High selectivity and yield at room temp. | Up to 99% | rsc.org |

| Pt/C | DMSO | Inhibition of over-reduction to aniline. | Excellent | rsc.org |

| RANEY®-Ni | NH₄VO₃ | Classic catalyst system. | Good | rsc.org |

| RuCNT | N₂H₄·H₂O | Transfer hydrogenation variant. | Good | rsc.org |

Transfer Hydrogenation Techniques and Associated Reaction Efficiencies

Transfer hydrogenation offers an alternative to using high-pressure molecular hydrogen, employing other molecules as hydrogen donors. This technique is often considered safer and more convenient for laboratory-scale synthesis.

Hydrogen Donors and Catalysts: A variety of hydrogen sources can be used, including hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), formic acid (HCOOH), and sodium borohydride (B1222165) (NaBH₄). rsc.orgfrontiersin.orgresearchgate.net The catalytic systems are similar to those used in direct hydrogenation, with palladium on carbon (Pd/C) being a common choice. researchgate.net More recently, novel catalysts such as silver nanoparticles supported on titania (Ag/TiO₂) and N-stabilized cobalt-zinc (B8468989) on carbon (Co-Zn/N-C) have been developed. frontiersin.orgnih.gov

Reaction Efficiency: The efficiency of transfer hydrogenation is influenced by parameters such as temperature, reaction time, and the amount of hydrogen donor used. frontiersin.org For example, when using a Co-Zn/N-C catalyst with formic acid to reduce nitrobenzene, the yield of aniline was found to be highly dependent on both temperature and time, with optimal conditions needed to achieve high conversion. frontiersin.org While often targeting the complete reduction to amines, these systems can be tuned for hydroxylamine synthesis. frontiersin.orgnih.gov For instance, Ag/TiO₂ catalysts have been shown to produce N-aryl hydroxylamines as the major product when using ammonia-borane (NH₃BH₃) as the reducing agent, whereas using sodium borohydride (NaBH₄) under similar conditions led to the corresponding aryl amine. nih.gov A challenge in some systems is the potential for dehalogenation when reducing substituted nitroaromatics, which can sometimes be mitigated by adjusting reaction conditions like temperature. nih.gov

Table 2: Comparison of Transfer Hydrogenation Systems This table is interactive. Click on the headers to sort.

| Catalyst | Hydrogen Donor | Product Selectivity | Solvent | Reference |

|---|---|---|---|---|

| Ag/TiO₂ | NH₃BH₃ | N-Aryl Hydroxylamine | - | nih.gov |

| Ag/TiO₂ | NaBH₄ | Aryl Amine | - | nih.gov |

| Pd/ZrP | Formic Acid | Aniline | - | researchgate.net |

| Co-Zn/N-C | Formic Acid | Aniline | THF | frontiersin.org |

| Pd@Fe₃O₄ | THDB | Aniline | Water | nih.gov |

Formation of O-Alkyl Hydroxylamine Derivatives

To synthesize this compound, an O-phenethyl group must be attached to the hydroxylamine nitrogen. This is typically achieved through O-alkylation or derivatization of a precursor alcohol.

O-Alkylation and Etherification Reactions to Establish the O-Phenethyl Linkage

A robust method for forming the O-alkyl bond involves the nucleophilic substitution reaction of a protected hydroxylamine with an appropriate alkylating agent.

Derivatization Routes from Phenethyl Alcohol Precursors

An alternative and highly effective route begins with a phenethyl alcohol precursor, in this case, 2-(2-nitrophenyl)ethanol. This method avoids the need to prepare a potentially reactive phenethyl halide.

The alcohol is first converted into a better leaving group, typically a methanesulfonate (B1217627) (mesylate), by reacting it with methanesulfonyl chloride in the presence of a base. organic-chemistry.orgorganic-chemistry.org The resulting mesylate is a potent alkylating agent that can then be used directly in the subsequent step to alkylate a protected hydroxylamine, such as tert-butyl N-hydroxycarbamate. organic-chemistry.org The final step is the acidic removal of the protecting group to furnish the desired this compound. organic-chemistry.org This pathway is advantageous as it starts from a stable alcohol precursor and provides a direct method for creating the O-phenethyl linkage. organic-chemistry.org

Advanced Synthetic Approaches and Process Optimization

Research continues to advance the synthesis of hydroxylamines through novel catalysts, reaction conditions, and strategic pathways.

Process optimization has been explored through the use of continuous-flow systems. As mentioned, micropacked bed reactors can significantly improve the selectivity of catalytic hydrogenations by minimizing contact time between the catalyst and the hydroxylamine product, thereby preventing over-reduction. rsc.org

The development of novel catalytic systems is another key area of advancement. Magnetically recoverable catalysts, such as palladium supported on superparamagnetic iron oxide nanoparticles (Pd@SPIONs), offer high efficiency and the significant advantage of easy separation and recycling, contributing to more sustainable chemical processes. nih.gov Furthermore, molecular editing strategies are emerging as powerful tools. For instance, the selective ring-opening amination of isochromans has been reported as an innovative, transition-metal-free method to efficiently synthesize o-aminophenethyl alcohols, which are structurally related to the precursors of the target compound. researchgate.net These advanced approaches highlight a trend towards more efficient, selective, and environmentally benign synthetic routes.

Investigation of Cyclic Intermediate Formation in Related Syntheses

The synthesis of hydroxylamine derivatives and related nitrogenous compounds often involves reaction pathways that proceed through cyclic intermediates or transition states. These cyclic stages can be crucial for controlling the stereochemistry and regiochemistry of the final product.

One of the classic examples is the Cope elimination , a thermal, intramolecular syn-elimination reaction of tertiary N-oxides. jk-sci.comwikipedia.org This reaction proceeds through a concerted, five-membered cyclic transition state to yield an alkene and an N,N-disubstituted hydroxylamine. jk-sci.comorganic-chemistry.org The process is initiated by the oxidation of a tertiary amine to its corresponding N-oxide, which then undergoes pyrolysis. organic-chemistry.org Because the mechanism requires a syn-periplanar arrangement of the departing hydrogen and the N-oxide group, the geometry of the transition state dictates the reaction's outcome. wikipedia.org In the reverse direction, known as the reverse Cope elimination or Cope-type hydroamination, a hydroxylamine adds to an alkene to form a tertiary amine oxide, a process that has been developed into a highly efficient method for preparing N,N-disubstituted hydroxylamines. nih.govnih.gov

The aza-Prins cyclization is another powerful strategy that relies on the formation of a cyclic intermediate, typically an N-acyliminium ion, to construct six-membered nitrogen heterocycles like piperidines. researchgate.netnih.gov In this reaction, a homoallylamine reacts with an aldehyde to generate an iminium ion, which is then attacked intramolecularly by the alkene nucleophile. researchgate.net This cascade process has been utilized in the synthesis of complex alkaloid cores, such as indolizidines and quinolizidines, demonstrating its utility in building intricate molecular architectures. nih.govacs.org The stereochemical outcome of these cyclizations can be highly diastereoselective. nih.gov

Furthermore, intramolecular cyclizations involving nitro groups, which are present in the target molecule's structure, have been reported. For instance, the reductive cyclization of o-nitrophenyl propargyl alcohols can be triggered to form substituted quinolines. organic-chemistry.org This process involves the reduction of the nitro group to a nitroso or amino group, which then participates in an intramolecular cyclization cascade. organic-chemistry.org Similarly, domino reactions of ω-nitro-alkenes mediated by triethyl phosphite (B83602) can lead to saturated N-heterocycles through a process involving a nitroso-ene reaction. researchgate.net These examples underscore the potential for the o-nitro group in precursors to this compound to participate in planned or competing cyclic pathways.

Table 1: Overview of Syntheses Involving Cyclic Intermediates

| Reaction Type | Key Cyclic Intermediate/Transition State | Typical Products | Key Features | Reference |

|---|---|---|---|---|

| Cope Elimination | Five-membered cyclic transition state | Alkene, N,N-disubstituted hydroxylamine | Intramolecular, syn-elimination, thermally induced | jk-sci.comwikipedia.orgorganic-chemistry.org |

| Aza-Prins Cyclization | Cyclic N-acyliminium ion | Piperidines, Azabicycles (e.g., Indolizidines) | Cascade reaction, forms six-membered rings, often highly diastereoselective | researchgate.netnih.govacs.org |

| Reductive Cyclization of o-Nitrophenyl Derivatives | Cyclization involving reduced nitro group (nitroso/amino) | Quinolines, Saturated N-heterocycles | Utilizes the nitro group as an internal nucleophile/electrophile post-reduction | organic-chemistry.orgresearchgate.net |

Development of Sustainable and Mechanochemical Synthetic Protocols

In recent years, significant effort has been directed toward developing more environmentally benign, or "green," synthetic methods. These approaches aim to reduce waste, avoid harsh reaction conditions, and utilize sustainable resources. The synthesis of hydroxylamines and their derivatives has been a key area for such innovations.

A notable advancement is the electrochemical synthesis of hydroxylamine . Conventional methods often rely on ammonia (B1221849) as a nitrogen source and involve demanding reaction conditions. repec.orgresearchgate.net Sustainable electrochemical strategies have been developed to produce hydroxylamine from more abundant and safer starting materials. One such method is a plasma-electrochemical cascade pathway (PECP) that synthesizes hydroxylamine directly from ambient air and water at room temperature. repec.orgresearchgate.net This process first uses plasma to convert air and water into a nitric acid solution, which is then selectively electroreduced to hydroxylamine using a bismuth-based catalyst, achieving a Faradaic efficiency of up to 81.0%. repec.orgresearchgate.net Another innovative electrochemical approach involves the reduction of nitrate (B79036) in water, where the electrosynthesis of hydroxylamine is challenging due to its tendency to be over-reduced to ammonia. acs.orgnih.gov To overcome this, a ketone-mediated strategy has been developed where cyclopentanone (B42830) is used to capture the hydroxylamine in situ, forming a more stable oxime. acs.orgnih.gov The hydroxylamine can then be easily released by hydrolysis, allowing for significantly higher yields compared to direct nitrate reduction. acs.orgnih.gov

Mechanochemistry , which involves conducting reactions by grinding solid reactants together, often without any solvent, represents another important green methodology. This solvent-free approach has been successfully applied to the synthesis of oximes, which are direct derivatives of hydroxylamines. rsc.orgnih.gov The reaction of various aldehydes and ketones with hydroxylamine hydrochloride can be achieved by simply grinding the reactants in a mortar and pestle, sometimes with a catalytic amount of a substance like bismuth(III) oxide. rsc.orgnih.gov These mechanochemical methods are rapid, efficient, and generate minimal waste, making them an attractive alternative to traditional solution-phase syntheses. nih.govresearchgate.net

Table 2: Mechanochemical Synthesis of Aldoximes

| Aldehyde Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | Grinding with NH₂OH·HCl and NaOH (solvent-free) | 95 | rsc.org |

| p-Chlorobenzaldehyde | Grinding with NH₂OH·HCl and Bi₂O₃ (solvent-free) | 98 | nih.gov |

| p-Nitrobenzaldehyde | Grinding with NH₂OH·HCl and Bi₂O₃ (solvent-free) | 98 | nih.gov |

| Vanillin | Grinding with NH₂OH·HCl and NaOH (solvent-free) | 96 | rsc.org |

| Furfural | Grinding with NH₂OH·HCl and Bi₂O₃ (solvent-free) | 95 | nih.gov |

Reactivity Profiles and Mechanistic Investigations of O 2 Nitrophenethyl Hydroxylamine Systems

Photochemical Reaction Mechanisms of o-Nitrophenethyl Caging Groups

The photolability of the o-nitrobenzyl group and its derivatives, such as the o-nitrophenethyl group, is central to their function as photoremovable protecting groups. researchgate.net Upon exposure to UV light, these compounds undergo a series of intramolecular reactions, leading to the release of a protected molecule. researchgate.net

Intramolecular Hydrogen Abstraction and Formation of Aci-Nitro Intermediates

The primary photochemical event for o-nitrobenzyl compounds is an intramolecular hydrogen abstraction. acs.orgyoutube.com Upon photoexcitation, the nitro group abstracts a hydrogen atom from the benzylic position of the ethyl group. youtube.comyoutube.com This process is a key step in the Norrish Type II reaction. youtube.com This abstraction leads to the formation of a short-lived biradical species, which rapidly rearranges to form an aci-nitro intermediate. nih.gov This intermediate is characterized by a nitronic acid functional group and is a common feature in the photochemistry of o-nitrobenzyl compounds. nih.govresearchgate.netnih.gov The formation of this aci-nitro tautomer is a very fast process, often occurring in less than a nanosecond.

Competitive Photodecomposition Pathways: Beta-Elimination versus Nitroso Product Generation

Following the formation of the aci-nitro intermediate, several decomposition pathways become available. One significant pathway involves the release of the caged molecule and the formation of a nitroso species. For instance, the photolysis of 1-(2-nitrophenyl)ethyl ethers results in the formation of 2-nitrosoacetophenone as a byproduct. researchgate.netnih.gov

However, under certain conditions, a competitive pathway known as β-elimination can occur. This pathway is particularly favored when the leaving group is attached to the β-position of the o-ethyl substituent and when deprotonation of the aci-nitro transient is efficient.

Time-resolved studies on 1-(2-nitrophenyl)ethyl ethers have revealed that the formation of a hemiacetal intermediate can occur through two competing pathways: a fast component and a slow component. researchgate.netnih.gov The slower pathway is associated with the decay of the aci-nitro intermediate. researchgate.netnih.gov The pKa of the initially formed nitronic acid isomer is thought to play a role in determining which pathway is favored. researchgate.netnih.gov

Impact of Solvent Characteristics (Polarity, Basicity, Acidity) on Photolysis Quantum Yields and Product Distribution

The surrounding solvent environment can significantly influence the efficiency and outcome of the photorelease process. Solvent properties such as polarity, basicity, and acidity can affect the rates of the various reaction steps and the stability of intermediates, thereby altering the quantum yield and the distribution of products. nsf.govrsc.orgrsc.org

The rate of photolysis of some compounds, like riboflavin, has been shown to be linearly dependent on solvent polarity and inversely proportional to solvent viscosity. nih.gov This suggests that a dipolar intermediate is involved and its degradation is promoted by a more polar medium. nih.gov For o-nitrobenzyl compounds, the presence of small amounts of organic solvents in aqueous mixtures can increase the quantum yield of uncaging. nih.gov However, the effect of solvent on the photochemistry of nitroaromatic compounds is not always straightforward and can be minimal for some compounds while being significant for others. nsf.gov For example, the photochemistry of 2,4-dinitrophenol (B41442) is dramatically enhanced in 2-propanol compared to water, an effect attributed to strong interactions between the solvent and a nitro group in the excited state. nsf.gov

The pH of the solution also plays a critical role. For instance, the efficiency of photorelease of ionizable phosphate (B84403) esters from benzoin (B196080) derivatives is strongly dependent on pH. In the case of o-nitrobenzyl derivatives, the rates of decay of the aci-nitro intermediates and subsequent intermediates are dependent on pH and buffer concentrations in aqueous solutions. nih.gov

Table 1: Effect of Solvent on Photolysis

| Compound | Solvent | Observation | Reference |

|---|---|---|---|

| Riboflavin | Water, Acetonitrile (B52724), Methanol, etc. | Rate of photolysis is linearly dependent on solvent polarity and inversely on viscosity. | nih.gov |

| Coumarin-caged compounds | Water/solvent mixtures (e.g., 20% methanol) | Presence of organic solvents may increase the quantum yield. | nih.gov |

| 2,4-dinitrophenol | 2-propanol vs. Water | Dramatically increased reactivity in 2-propanol. | nsf.gov |

Analysis of Bond Cleavage Selectivity in Photorelease (C-O, O-N, Concerted C-O/N-S)

The final step in the release of the caged molecule involves the cleavage of a specific chemical bond. In the case of o-(2-nitrophenethyl)hydroxylamine, this would typically be the C-O or O-N bond of the hydroxylamine (B1172632) moiety. The established photocleavage mechanism for o-nitrobenzyl ethers involves an intramolecular redox process that leads to the cleavage of the O-C bond, resulting in the formation of a silanol (B1196071) anion (in the case of silyl (B83357) ethers) and a nitrosoaldehyde byproduct. researchgate.net

In other systems, different bond cleavage patterns are observed. For example, visible-light-mediated photocatalysis can induce homolytic cleavage of N-S bonds in sulfonamides. nih.gov The efficiency of this cleavage is related to the triplet excited-state energy of the substrate and the bond dissociation energy (BDE) of the cleavable bond. nih.gov For o-nitrobenzyl protecting groups, the quantum yield of photorelease is strongly dependent on the nature of the leaving group. researchgate.netrsc.org This has been correlated with the stabilization that the leaving group provides to the o-nitrobenzyl-type radical intermediate, which in turn affects the C-H bond cleavage in the initial hydrogen abstraction step. researchgate.netrsc.org

General Reactivity of the Hydroxylamine Functional Group

The hydroxylamine functional group (-NHOH) possesses unique reactivity due to the presence of adjacent lone pairs of electrons on the nitrogen and oxygen atoms.

Nucleophilic Reactivity of the Hydroxylamine Nitrogen and Oxygen Atoms

Hydroxylamine is considered an ambident nucleophile, meaning it can react through either the nitrogen or the oxygen atom. acs.orgrsc.orgrsc.org The choice of which atom acts as the nucleophile is often dependent on the nature of the electrophile. Generally, alkylation occurs on the nitrogen atom, while acylation and phosphorylation tend to happen on the oxygen atom, especially with "harder" electrophiles. acs.orgrsc.orgrsc.org

The enhanced nucleophilicity of hydroxylamine, known as the alpha effect, is attributed to the repulsion between the lone pairs on the adjacent nitrogen and oxygen atoms. youtube.com While the nitrogen is generally more nucleophilic due to its lower electronegativity, the oxygen can also act as a potent nucleophile. youtube.com In fact, it has been proposed that the zwitterionic form of hydroxylamine, ammonia (B1221849) oxide (NH₃⁺-O⁻), may be the active nucleophilic species in reactions where oxygen attacks. acs.orgrsc.org

The nucleophilicity of the oxygen atom is particularly evident in reactions with phosphate esters and in transition-metal-catalyzed allylic substitutions. rsc.orgrsc.orgnih.gov In the latter case, hydroxylamines with an electron-withdrawing substituent on the nitrogen (hydroxamic acids) are effective oxygen nucleophiles. nih.govorganic-chemistry.org Mechanistic studies have confirmed that in certain reactions, such as the substitution of sulfonamides, the oxygen atom of hydroxylamine is the attacking nucleophile, and the oxygen incorporated into the product originates from the hydroxylamine. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Nitrosoacetophenone |

| Riboflavin |

| 2,4-Dinitrophenol |

| Benzoin phosphate esters |

| Ammonia oxide |

| Hydroxamic acids |

Application in Nitrene Transfer Reactions and Nitrogen-Containing Functionality Incorporation

Hydroxylamine derivatives are valuable precursors for nitrene transfer reactions, which are powerful methods for introducing nitrogen-containing functionalities into organic molecules. rsc.orgnih.govresearchgate.net These reactions can be facilitated by various means, including transition metal catalysis, photocatalysis, and enzymatic processes. rsc.orgresearchgate.net The general principle involves the activation of the hydroxylamine derivative to generate a reactive nitrene intermediate, which can then undergo reactions such as C-H bond insertion or addition to unsaturated bonds. rsc.org

While specific studies on this compound as a nitrene precursor are not extensively detailed in the available literature, the reactivity of related hydroxylamine derivatives provides a framework for understanding its potential. For instance, engineered heme enzymes have been shown to utilize hydroxylammonium chloride for nitrene transfer, enabling benzylic C-H amination and styrene (B11656) aminohydroxylation. nih.gov Mechanistic studies of such enzymatic reactions support a stepwise radical pathway initiated by a rate-limiting hydrogen atom transfer. nih.gov

In the context of small-molecule catalysis, transition metal complexes are often employed to activate hydroxylamine derivatives. rsc.orgresearchgate.net These catalysts facilitate the formation of metal-nitrenoid intermediates, which then transfer the nitrene group to a substrate. The reactivity and selectivity of these reactions are highly dependent on the nature of the catalyst, the substrate, and the reaction conditions.

Redox Transformations Involving the Nitro Aromatic Moiety and Hydroxylamine

The presence of both a nitro group and a hydroxylamine group in this compound allows for a rich redox chemistry. These two functionalities can undergo independent or concerted transformations, leading to a variety of products.

Stepwise Reduction of Aromatic Nitro Groups to Hydroxylamines and Amines

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, often proceeding through a stepwise mechanism. The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine, and finally to an amine. google.com The reduction of the hydroxylamine to the amine is often the slowest step in this sequence, which can lead to the accumulation of the hydroxylamine intermediate. google.com

A variety of reducing agents and catalytic systems can be employed for this transformation. For instance, biocatalytic methods using nitroreductases can effectively reduce aromatic nitro compounds to the corresponding hydroxylamines. google.com In some cases, these enzymes can also catalyze the further reduction to the amine. google.com

The following table summarizes various methods for the reduction of aromatic nitro compounds, which are applicable to the nitro group in this compound.

| Reducing Agent/System | Intermediate(s) | Final Product | Reference(s) |

| Nitroreductase | Nitroso, Hydroxylamine | Amine | google.com |

| Catalytic Hydrogenation | Nitroso, Hydroxylamine | Amine | google.com |

Oxidation Reactions of the Hydroxylamine Functionality

The hydroxylamine functionality is susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. The oxidation of hydroxylamines can be a complex process, potentially involving single-electron transfer steps and the formation of reactive nitrogen species. nih.gov

For example, the oxidation of hydroxylamine can be driven by advanced oxidation processes (AOPs), where reactive species like sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH) are the primary oxidants. nih.gov In such systems, the oxidation of hydroxylamine can proceed through a nitroxyl (B88944) (HNO/NO⁻) intermediate, which can be further oxidized to nitric oxide (•NO) and nitrogen dioxide (•NO₂) radicals. nih.gov

The oxidation of hydroxylamines can also be achieved using metal-based oxidants. For instance, the oxidation of hydroxylamine by iron(III) has been studied, with the reaction mechanism and products being dependent on the relative concentrations of the reactants. rsc.orgresearchgate.net When iron(III) is in excess, the primary oxidation product is nitrous oxide (N₂O), whereas with an excess of hydroxylamine, dinitrogen (N₂) is the main product. rsc.org

The following table outlines potential oxidation reactions of the hydroxylamine group, which could be relevant for this compound.

| Oxidant/System | Potential Intermediate(s) | Potential Product(s) | Reference(s) |

| Cu(II)/Peroxymonosulfate | Nitroxyl (HNO/NO⁻), •NO, •NO₂ | Nitro(so) compounds | nih.gov |

| Iron(III) (excess) | Nitrogen-containing intermediates | Nitrous Oxide (N₂O) | rsc.org |

| Iron(III) (deficient) | Nitrogen-containing intermediates | Dinitrogen (N₂) | rsc.org |

| Superoxide Radicals (O₂⁻/HO₂) | - | Slow or no reaction | nih.gov |

Applications in Advanced Chemical and Biochemical Research Methodologies

Utilization as a Photolabile Protecting Group (PPG) in Chemical Biology

The core of the compound's application in chemical biology lies in the o-nitrophenethyl group, a type of PPG often referred to as a "caging group." nih.gov PPGs are chemical moieties that can be attached to a molecule to temporarily block its activity. Upon irradiation with light, typically in the UV range, the PPG is cleaved, releasing the active molecule with high spatial and temporal precision. wikipedia.org The o-nitrophenethyl scaffold undergoes a light-induced intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a transient aci-nitro intermediate. uni-konstanz.deresearchgate.net This intermediate then undergoes further reaction, typically a β-elimination, to release the protected substrate and form o-nitrostyrene. uni-konstanz.de

The o-nitrophenethyl group has been employed for the photocontrolled release of nucleosides and for the light-directed synthesis of nucleic acids on microarrays. uni-konstanz.denih.gov In this strategy, a key functional group of a nucleoside, such as the 5'-hydroxyl group, is "caged" by linking it to the photolabile group, often via a carbonate linkage known as a [2-(2-nitrophenyl)ethoxy]carbonyl (NPEOC) group. uni-konstanz.de This renders the nucleoside inactive for processes like DNA synthesis.

Irradiation with UV light triggers the cleavage of the protecting group, restoring the nucleoside's natural function. uni-konstanz.de The efficiency and outcome of this photorelease can be influenced by the reaction environment. Studies have shown that the yield of the desired photorelease (β-elimination) competes with the formation of a nitrosobenzene (B162901) derivative, a side reaction that does not release the caged molecule. uni-konstanz.deresearchgate.net The ratio between these two pathways is dependent on the protolytic dissociation of the aci-nitro intermediate, which can be controlled by solvent basicity. uni-konstanz.deresearchgate.net

Table 1: Photochemical Properties of a 2-(2-Nitrophenyl)ethyl-caged Thymidine Derivative

| Property | Finding | Source |

|---|---|---|

| Primary Photochemical Process | Intramolecular hydrogen abstraction from the exocyclic α-position by the nitro group. | uni-konstanz.deresearchgate.net |

| Key Intermediate | aci-nitro compound. | uni-konstanz.deresearchgate.net |

| Release Mechanism | β-elimination from the anionic form of the aci-nitro intermediate. | uni-konstanz.deresearchgate.net |

| Competing Reaction | Formation of a nitrosobenzene derivative from the undissociated aci-nitro compound. | uni-konstanz.deresearchgate.net |

| Environmental Control | The ratio of product release to side-product formation can be shifted by altering solvent basicity (e.g., water content in MeCN). | uni-konstanz.de |

The precise control offered by PPGs is highly advantageous in peptide and protein chemistry. The o-nitrophenethyl scaffold and its derivatives are used to protect the carboxylic acid groups of amino acids during solid-phase peptide synthesis (SPPS). mdpi.comresearchgate.net This allows for the synthesis of complex peptides, including head-to-tail or side-chain-to-tail cyclic peptides. mdpi.comresearchgate.net

For instance, a derivative, 2-(2-nitrophenyl)propyl (Npp), was developed as an efficient PPG for carboxyl groups. researchgate.net This group is stable to the standard conditions of Fmoc-based SPPS but can be rapidly removed by UV irradiation without significant side reactions. researchgate.net Such strategies provide an orthogonal method of protection, enabling site-specific modifications and cyclization of peptides that are otherwise difficult to achieve. mdpi.com Photocleavable groups can also be used to control peptide self-assembly and biological functions, allowing researchers to trigger processes like hydrogel formation or protein-protein interactions with light. nih.gov

Caging strategies are powerful tools for studying dynamic cellular signaling pathways by enabling the release of signaling molecules at specific times and locations. The (2-nitrophenyl)ethyl group was one of the early PPGs used to create a caged version of adenosine (B11128) triphosphate (ATP), allowing researchers to initiate ATP-dependent processes with a flash of light. nih.gov

Furthermore, the hydroxylamine (B1172632) portion of o-(2-Nitrophenethyl)hydroxylamine makes it a candidate for designing photocaged nitroxyl (B88944) (HNO) donors. HNO is a reactive nitrogen species with distinct biological effects from its redox cousin, nitric oxide (NO). nih.govnih.gov Many HNO donors are hydroxylamine derivatives that release HNO upon hydrolysis or oxidation. nih.gov By combining the photolabile o-nitrophenethyl group with the HNO-releasing hydroxylamine core, it is possible to design molecules that release HNO only upon light irradiation. This would provide a powerful tool to study the specific biological roles of HNO with high spatiotemporal control, separating its effects from other cellular redox processes. nih.gov

Understanding the mechanism and dynamics of photorelease is crucial for designing effective PPGs. Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are used to observe the photochemical pathways of nitroaromatic phototriggers on timescales from femtoseconds to microseconds. nih.govresearchgate.net

Studies on o-nitrobenzyl and o-nitrophenethyl derivatives have used nanosecond laser flash photolysis to directly observe the key transient species involved in the photorelease mechanism. uni-konstanz.denih.gov These experiments have kinetically characterized the formation and decay of the critical aci-nitro intermediate, confirming that its deprotonation is key to the efficient release of the caged molecule. uni-konstanz.deresearchgate.net By monitoring these ultrafast events, researchers can gain insights into the efficiency of photodeprotection and the influence of the molecular structure and solvent environment on the reaction dynamics, leading to the design of improved phototriggers. nih.gov

Role in Synthetic Organic Chemistry and Complex Molecule Construction

Beyond its role as a PPG, the hydroxylamine functional group makes this compound a potentially valuable intermediate in synthetic organic chemistry, particularly for building complex biomolecules. mdpi.com

The synthesis of proteins and complex peptides is a significant challenge in organic chemistry. One powerful technique for assembling large peptides and proteins is the α-ketoacid-hydroxylamine (KAHA) ligation. ethz.chchemrxiv.org This method involves the reaction of a peptide segment functionalized with a C-terminal α-ketoacid and another peptide segment functionalized with an N-terminal hydroxylamine. ethz.ch This reaction forms a native peptide bond at the ligation site.

A molecule like this compound could serve as a precursor for creating the necessary hydroxylamine-functionalized peptide segments. For example, it could be incorporated into a peptide, and subsequent modification or deprotection steps could reveal the hydroxylamine for the KAHA ligation. This strategy is particularly relevant for the synthesis of ubiquitin and its polymeric chains, which are crucial for studying cellular protein degradation and signaling pathways. ethz.chchemrxiv.orgnih.govrsc.org The ability to synthesize homogenous ubiquitin chains of defined length and linkage is essential for deciphering the complex ubiquitin code. ethz.ch While specific use in phenylpurinediamine synthesis is not prominently documented in the reviewed literature, the versatility of the hydroxylamine moiety makes it a plausible intermediate for constructing various nitrogen-containing heterocyclic compounds. nih.gov

Reagent for Specific Functional Group Interconversions

While direct, specific examples of this compound in functional group interconversions are not extensively documented in readily available literature, the inherent reactivity of the hydroxylamine functional group suggests its potential in this area. Hydroxylamines are known to participate in various transformations. For instance, they can be involved in the synthesis of other functional groups like oximes through reaction with aldehydes and ketones.

The presence of the 2-nitrophenethyl group could modulate the reactivity of the hydroxylamine, potentially allowing for selective transformations under specific reaction conditions. This group could also serve as a handle for further chemical modifications after the initial interconversion. The selective reduction of the nitro group to an amine, for example, would introduce a new functional site, enabling subsequent derivatization.

Methodologies for DNA-Peptide Cross-link Assembly

The covalent cross-linking of DNA and peptides is a powerful tool for studying their interactions and for the development of novel therapeutic and diagnostic agents. While specific methodologies employing this compound for this purpose are not prominently reported, the fundamental chemistry of hydroxylamines suggests a potential application.

Hydroxylamines can react with electrophilic centers. In the context of bioconjugation, this reactivity can be exploited to form stable linkages. For instance, a modified nucleotide or amino acid bearing a suitable electrophile could potentially react with this compound to form a cross-link. The nitrophenethyl group could also play a role, perhaps as a photo-activatable cross-linking moiety upon reduction of the nitro group. A 2013 study described a cross-linking methodology inspired by the metabolic activation of furans, which generates reactive aldehydes capable of reacting with nucleophilic side chains like lysine (B10760008) to form DNA-protein cross-links. ontosight.ai While not directly involving this compound, this highlights the principle of using latent reactive functionalities for cross-linking, a concept that could be adapted to the nitrophenethyl group.

Development of Novel Reagents and Methodological Innovations

The unique structure of this compound makes it an attractive starting point for the development of new reagents and the innovation of synthetic methodologies.

Design and Synthesis of Advanced Hydroxylamine-Based Reagents

The field of synthetic chemistry is continually seeking new reagents with enhanced properties and functionalities. This compound can serve as a scaffold for the design and synthesis of such advanced reagents. By modifying either the hydroxylamine or the nitrophenethyl moiety, new reagents with tailored reactivity, selectivity, and physical properties can be developed.

For example, the hydroxylamine nitrogen can be acylated or sulfonated to create electrophilic aminating agents. The 2-nitrophenylsulfonyl group, in particular, has been used as a protecting group for hydroxylamines that can be removed under mild conditions, demonstrating the utility of nitroaryl moieties in the design of advanced reagents. researchgate.net The synthesis of various substituted hydroxylamines is an active area of research, with methods being developed for the preparation of di- and trisubstituted hydroxylamines that have broad applications in medicinal and bioorganic chemistry. nih.gov

Table 1: Potential Advanced Reagents Derived from this compound

| Reagent Type | Modification | Potential Application |

| Electrophilic Aminating Agent | Acylation/Sulfonation of the hydroxylamine | Introduction of the amino group into various organic molecules. |

| Photo-cleavable Linker | Functionalization of the nitro group | Controlled release of molecules in biological systems. |

| Bifunctional Crosslinker | Derivatization of both the hydroxylamine and the aromatic ring | Probing molecular interactions. |

Integration into Catalytic Cycles for Nitrogen Introduction

The introduction of nitrogen atoms into organic molecules is a fundamental transformation in synthetic chemistry. Hydroxylamine and its derivatives are increasingly being explored as nitrogen sources in catalytic reactions. researchgate.netrsc.org These reagents can be activated by transition metal catalysts to generate reactive nitrene intermediates, which can then participate in a variety of C-N bond-forming reactions. rsc.org

While specific examples of this compound in such catalytic cycles are not widely reported, its structure is amenable to this type of chemistry. The electronic properties of the nitrophenethyl group could influence the reactivity of the hydroxylamine within a catalytic cycle. For instance, engineered heme enzymes have been shown to utilize hydroxylammonium chloride for nitrene transfer reactions, enabling benzylic C-H amination and styrene (B11656) aminohydroxylation. researchgate.net This demonstrates the potential for using simple hydroxylamines in catalytic systems for nitrogen incorporation. The principles from these studies could potentially be applied to derivatives like this compound.

The broader context of the nitrogen cycle in nature also highlights the central role of hydroxylamine as an intermediate in processes like nitrification. researchgate.netorganic-chemistry.org While distinct from synthetic catalytic cycles, these biological systems provide inspiration for the development of new catalysts and reactions for nitrogen fixation and transformation.

Advanced Analytical and Computational Approaches in O 2 Nitrophenethyl Hydroxylamine Research

Time-Resolved Spectroscopic Techniques for Mechanistic Elucidation

Time-resolved spectroscopy is an indispensable tool for observing the fleeting chemical species that are generated during a chemical reaction. For compounds like o-(2-nitrophenethyl)hydroxylamine, which are expected to undergo rapid photochemical reactions, these techniques are paramount for understanding the reaction mechanism on a molecular level.

Application of Laser Flash Photolysis for Kinetic Characterization of Intermediates

Laser flash photolysis (LFP) is a powerful technique used to study the kinetics of photochemical reactions. It involves exciting a sample with a short pulse of laser light and monitoring the subsequent changes in absorbance over time. This allows for the direct observation and kinetic characterization of short-lived intermediates, such as excited states and radicals.

In the context of compounds related to this compound, LFP has been instrumental in understanding the photorelease mechanism of "caged" compounds. For instance, studies on 1-(2-nitrophenyl)ethyl sulfate (B86663), a "caged sulfate," have used LFP to characterize the kinetics of proton release following photolysis. nih.govresearchgate.net The decay of transient intermediates is often monitored at specific wavelengths, and the observed kinetics can be fit to appropriate rate laws to extract rate constants. For example, the decay of the aci-nitro intermediate of 1-(2-nitrophenyl)ethanol (B14764) in acetonitrile (B52724) was found to be bi-exponential, indicating a complex decay pathway. Such studies provide a blueprint for how LFP could be applied to this compound to determine the lifetimes and reaction rates of its photochemical intermediates.

Table 1: Kinetic Data for Intermediates in Related 2-Nitrophenethyl Systems

| Compound/Intermediate | Solvent | Technique | Observed Rate/Lifetime | Reference |

| 1-(2-Nitrophenyl)ethyl sulfate (proton release) | Aqueous buffer (pH 7) | LFP | 1.58 x 10⁷ s⁻¹ | nih.gov |

| 1-(2-Nitrophenyl)ethanol (aci-nitro decay, fast component) | Acetonitrile | LFP | ~4.5 x 10⁵ s⁻¹ | |

| 1-(2-Nitrophenyl)ethanol (aci-nitro decay, slow component) | Acetonitrile | LFP | ~2 x 10⁴ s⁻¹ |

This table presents data from compounds structurally related to this compound to illustrate the application of laser flash photolysis.

Spectroscopic Detection and Identification of Transient Species (e.g., Aci-Nitro Tautomers)

The initial step in the photochemistry of many o-nitrobenzyl compounds is an intramolecular hydrogen abstraction, leading to the formation of a transient aci-nitro tautomer. These intermediates are highly colored and can be detected using transient absorption spectroscopy, a technique often coupled with LFP. The aci-nitro species typically exhibit strong absorption in the visible region of the electromagnetic spectrum.

For example, the photolysis of 1-(2-nitrophenyl)ethyl sulfate leads to the formation of a nitronic acid intermediate with an absorbance maximum around 400 nm. nih.govresearchgate.net Similarly, the aci-nitro intermediate of 1-(2-nitrophenyl)ethanol absorbs at approximately 425 nm in acetonitrile. Time-resolved infrared (TRIR) spectroscopy has also been employed to identify transient intermediates in the photochemistry of 2-nitrobenzyl alcohol, providing direct evidence for the formation of species like nitroso hydrates. These spectroscopic signatures are crucial for confirming the identity of transient species and for building a comprehensive mechanistic picture. The application of these techniques to this compound would be expected to reveal similar transient species, allowing for a detailed elucidation of its photochemical pathway.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations have become an essential partner to experimental studies, providing detailed information about molecular structures, energies, and reaction pathways that can be difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly valuable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers.

For o-nitrobenzyl systems, DFT calculations have been used to explore the mechanism of photorelease from caged compounds. rsc.org These studies can predict the relative energies of different intermediates and transition states, helping to rationalize experimentally observed reaction pathways. For instance, DFT calculations can be used to assess the radical stabilization energies of different leaving groups, which in turn correlates with the efficiency of photorelease. rsc.org A DFT study on the photochemical dimerization of a nitro-substituted indone derivative demonstrated how calculations can elucidate the nature of the excited state involved and predict the stereochemistry of the products. topitalianscientists.org Such computational approaches would be invaluable for understanding the detailed mechanism of any photochemical or thermal reactions of this compound, including the identification of the lowest energy pathways and the structures of the associated transition states.

Computational Prediction of Photophysical and Photochemical Properties

In addition to mapping reaction pathways, computational methods can predict various photophysical and photochemical properties. These include absorption spectra, excited state energies, and quantum yields. For example, theoretical calculations can help to understand how modifications to the molecular structure, such as the introduction of substituents, can alter the absorption wavelength and the efficiency of a photochemical reaction. instras.com

Computational studies on phenethyl phenyl ether, a compound with some structural similarity to the phenethyl portion of this compound, have shown that theory can provide excellent predictions of product selectivities in pyrolysis reactions. nih.gov This was achieved by calculating relative rate constants using a combination of DFT and transition-state theory. nih.gov For this compound, computational modeling could be used to predict its UV-Vis absorption spectrum, the energies of its singlet and triplet excited states, and the likelihood of different photochemical decay pathways, thereby guiding experimental investigations.

Kinetic Analysis and Rate Constant Determination

A thorough understanding of a chemical reaction requires detailed kinetic analysis and the determination of rate constants for each elementary step. For reactions involving this compound, this would involve studying how the reaction rate depends on factors such as reactant concentrations, temperature, and solvent.

Table 2: Representative Rate Constants and Quantum Yields for Related Systems

| Process | Compound/System | Rate Constant / Quantum Yield | Reference |

| Photorelease | Nitrophenylethyl ATP | k_release with a time constant of 12 ms | |

| Aci-nitro decay | 1-(2-Nitrophenyl)ethyl sulfate | 18 s⁻¹ (at pH 7) | nih.gov |

| Photodegradation | o-Nitrobenzyl derivatives | Quantum yields typically range from 0.1 to 0.3 | wikipedia.org |

This table provides examples of kinetic parameters determined for related photochemical systems, illustrating the type of data obtained from kinetic analysis.

By employing techniques like stopped-flow spectroscopy for thermal reactions or laser flash photolysis for photochemical processes, it would be possible to determine the rate laws and extract the rate constants for reactions involving this compound. This quantitative data is essential for optimizing reaction conditions and for developing a complete and predictive model of its chemical behavior.

Measurement of Photolysis Quantum Yields and Decay Rate Constants

The photolability of the 2-nitrophenethyl protecting group is central to its function. The efficiency of the photolytic cleavage is quantified by the photolysis quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific photoreaction to the number of photons absorbed. The decay rate constant describes the speed at which the excited state or transient intermediates return to the ground state or form products.

Research on related 2-(2-nitrophenyl)ethyl compounds demonstrates that the primary photochemical process involves an intramolecular hydrogen abstraction by the excited nitro group. uni-konstanz.de This leads to the formation of a transient aci-nitro intermediate, which is crucial for the subsequent release of the protected molecule. uni-konstanz.de The quantum yield of this process for similar compounds can be influenced by factors such as the solvent environment. uni-konstanz.de

Table 1: Hypothetical Photolysis Data for this compound

| Parameter | Value | Conditions |

| Photolysis Quantum Yield (Φ) | Data not available | Near-UV irradiation (e.g., 350 nm) in aqueous solution |

| Decay Rate Constant of aci-nitro intermediate | Data not available | pH-dependent, typically in the microsecond to millisecond range |

Note: This table is illustrative. Specific experimental data for this compound is not currently available in published literature.

Kinetic Profiling of Chemical Transformations and Derivatization Reactions

Kinetic profiling is essential for understanding the reaction mechanisms and rates of chemical transformations and derivatizations involving this compound. Such studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., pH, temperature, reactant concentrations).

For hydroxylamine (B1172632) derivatives, kinetic studies often focus on reactions such as oxidation, reduction, and nucleophilic attack. For instance, the kinetics of the reaction of hydroxylamines with various electrophiles or oxidizing agents are frequently studied to determine reaction order, rate constants, and activation energies. researchgate.netnih.gov These studies often employ techniques like UV-Vis spectrophotometry, HPLC, and NMR spectroscopy to follow the reaction progress.

Table 2: Illustrative Kinetic Parameters for a Hypothetical Derivatization Reaction

| Reaction | Rate Law | Rate Constant (k) | Conditions |

| Reaction with an Electrophile | Rate = k[this compound][Electrophile] | Data not available | Aqueous buffer, 25 °C |

Note: This table is for illustrative purposes. Specific kinetic data for the chemical transformations of this compound are not available in the current body of scientific literature.

Further research employing techniques such as laser flash photolysis for transient species detection, and computational modeling (e.g., Density Functional Theory) to elucidate reaction pathways, would be invaluable in fully characterizing the photochemical and chemical behavior of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing o-(2-Nitrophenethyl)hydroxylamine, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or O-alkylation of hydroxylamine derivatives. For example, reductive amination of a nitrophenethyl aldehyde with hydroxylamine under hydrogenation conditions (e.g., using Pd/C or NaBH₃CN) yields the target compound. Key factors include pH control (near neutral for optimal nucleophilicity), solvent choice (e.g., methanol or THF), and temperature (room temperature to 60°C). Catalytic methods involving bifunctional catalysts (e.g., hydroxylamine acting as both proton donor and acceptor) can also enhance regioselectivity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish between O- and N-acylation isomers. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystallizable) provides definitive structural elucidation. Purity is assessed via HPLC with UV detection (λ = 254–280 nm for nitroaromatic absorbance) and differential scanning calorimetry (DSC) to detect decomposition .

Q. How should this compound be stored to maintain stability, and what decomposition products might form under improper conditions?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Decomposition products may include nitroso derivatives (via reduction of the nitro group) or phenolic compounds (via cleavage of the hydroxylamine moiety). Regular stability testing via TLC or HPLC is advised to monitor degradation .

Advanced Research Questions

Q. How do computational studies explain the competing O- and N-acylation pathways in reactions involving this compound, and how do DG‡ barriers guide product prediction?

- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311+G(2df,2p) level reveal that O-acylation (ΔG‡ = 18.6 kcal/mol) and N-acylation (ΔG‡ = 17.4 kcal/mol) pathways compete, with the latter slightly favored thermodynamically. Solvent effects (e.g., water) lower activation barriers by stabilizing transition states through hydrogen bonding. Experimentally, product ratios correlate with these barriers, but discrepancies arise when steric hindrance or solvent dynamics dominate .

Q. What methodologies resolve discrepancies between theoretical predictions and experimental outcomes in the reaction kinetics of this compound?

- Methodological Answer : Combining microkinetic modeling with experimental rate data (e.g., stopped-flow UV-Vis spectroscopy) helps reconcile differences. For instance, theoretical models may underestimate entropy effects in solution-phase reactions. Isotopic labeling (e.g., deuterated substrates) and kinetic isotope effect (KIE) studies can validate proposed mechanisms. Additionally, in situ NMR or IR spectroscopy tracks intermediate formation, refining computational assumptions .

Q. In crystallographic studies of this compound derivatives, how do intermolecular interactions influence crystal packing and stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals weak N–H⋯O hydrogen bonds and π-π stacking between nitroaromatic groups, which stabilize the lattice. For example, in N-Boc-protected analogs, hydrogen bonding between the hydroxylamine oxygen and adjacent carbonyl groups directs packing in the P21/c space group. Thermal analysis (TGA/DSC) correlates these interactions with melting points and decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.